molecular formula C6H4N4O2 B081235 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 13480-40-5

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

Cat. No.: B081235
CAS No.: 13480-40-5
M. Wt: 164.12 g/mol
InChI Key: MODLYLCAANSASD-UHFFFAOYSA-N
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Description

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with the molecular formula C6H4N4O2. It is characterized by a fused ring system consisting of pyrazine and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in a biological assay .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its fused ring system and the presence of both pyrazine and pyridazine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLYLCAANSASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356116
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-40-5
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to a literature procedure (Paul, D. B. Aust. J Chem. 1974, 27, 1331). As described therein, 2,3-pyrazinedicarboxylic anhydride (5.00 g, 33.3 mmol), hydrazine hydrate (2.8 g, 56 mmol), and acetic acid (40.4 ml, 33.3 mmol) were mixed at RT. White precipitated crashed out. The reaction was heated under reflux for approximately 20 min. The reaction was cooled to RT and the solids were filtered, washed with water, and dried under vacuum. The product, 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione was obtained as white solid. 1H NMR (Bruker, 400 MHz, D2O) ppm: 8.87 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One

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